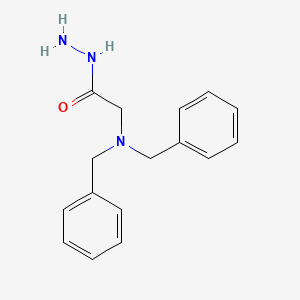

2-(Dibenzylamino)acetohydrazide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(dibenzylamino)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c17-18-16(20)13-19(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-13,17H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNPXEZYGIILMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Dibenzylamino Acetohydrazide and Its Derivatives

Strategies for the Elaboration of the Acetohydrazide Core Structure

The formation of the acetohydrazide core is a critical step in the synthesis of the target compound. This is typically achieved through the reaction of an ester with hydrazine (B178648) hydrate (B1144303) or via alternative pathways that generate the acyl hydrazide functionality.

Ester Condensation Reactions with Hydrazine Hydrate

The most common and practical method for synthesizing hydrazides is the reaction of esters with hydrazine hydrate. mdpi.com This method, known as hydrazinolysis, is widely employed for its simplicity and efficiency. For instance, the reaction of ethyl 2-(dibenzylamino)acetate with hydrazine hydrate would directly yield 2-(dibenzylamino)acetohydrazide. This reaction is often carried out in an alcohol solvent, such as ethanol (B145695), and may be heated to drive the reaction to completion. researchgate.netgoogle.com

Several studies have demonstrated the successful synthesis of various acetohydrazide derivatives using this approach. For example, the hydrazinolysis of ester derivatives of pyrazolopyrimidines using hydrazine hydrate has been reported to yield the corresponding acetohydrazides. bsu.edu.eg Similarly, reacting ethyl morpholin-4-ylacetate with hydrazine hydrate in ethanol produces 2-(morpholin-4-yl)acetohydrazide. researchgate.net The general applicability of this method makes it a cornerstone in the synthesis of a wide array of hydrazide-containing compounds. researchgate.net

Microwave irradiation has also been explored as a facile, solvent-free method for preparing hydrazides from the reaction of acid derivatives with hydrazine hydrate, offering a greener alternative to conventional heating. mdpi.com

Alternative Acyl Hydrazide Formation Pathways

While ester condensation is prevalent, alternative methods for forming the acyl hydrazide group have been developed. These methods often start from different carboxylic acid derivatives or employ activating agents to facilitate the reaction.

One such alternative involves the reaction of carboxylic acids or acyl halides with hydrazine hydrate or its derivatives. mdpi.com However, the high reactivity of acyl chlorides and anhydrides necessitates careful handling and control of byproducts. thieme-connect.com

A more recent and innovative approach involves the use of activated amides. thieme-connect.comresearchgate.net Amides, which are typically less reactive due to resonance stability, can be "activated" to undergo acyl substitution reactions. thieme-connect.com For example, N-Boc, N-nitroso, and N-tosyl amides have been successfully reacted with hydrazine hydrate to produce acyl hydrazides in good yields (76–94%). researchgate.net These reactions can often be performed under mild, transition-metal-free conditions, even in an aqueous environment at room temperature. thieme-connect.comorganic-chemistry.org

Furthermore, acyl hydrazides can be synthesized from aldehydes through various methods, including metal-based and non-metal-based approaches. rsc.orgscispace.com These reactions typically involve the activation of the aldehydic C-H bond and subsequent reaction with an azodicarboxylate. scispace.com

Introduction and Functionalization of the Dibenzylamino Moiety

The dibenzylamino group is a key structural feature of the target compound. Its introduction can be achieved either by incorporating it into a precursor molecule before forming the acetohydrazide or by direct dibenzylation of a primary or secondary amine.

Amination Reactions in Precursor Synthesis

The synthesis of precursors containing the dibenzylamino moiety often involves amination reactions. Reductive amination of aldehydes and ketones is a versatile one-step method for synthesizing amines. libretexts.org For the synthesis of a precursor like ethyl 2-(dibenzylamino)acetate, one could envision a reaction between ethyl glyoxylate (B1226380) and dibenzylamine (B1670424) in the presence of a reducing agent.

Another strategy is the SN2 alkylation of an amine with an alkyl halide. libretexts.org For instance, reacting ethyl 2-bromoacetate with dibenzylamine would yield the desired precursor. However, overalkylation can be a challenge in such reactions. libretexts.org

Modern transition-metal-catalyzed methods, such as the Chan-Lam coupling of boronic esters with anilines, also provide pathways to valuable alkyl amine products. organic-chemistry.org These advanced techniques offer greater control and functional group tolerance.

Dibenzylation Techniques for Secondary Amine Formation

Direct dibenzylation of a primary amine is another viable route. This can be achieved using benzyl (B1604629) halides, although this method can be aggressive and may lead to the formation of quaternary ammonium (B1175870) salts. libretexts.org

More controlled and selective methods have been developed. For example, a mild and effective procedure for the mono- and di-N-benzylation of primary amines using silica-supported copper(I) oxide in water has been reported. This heterogeneous catalyst is recyclable and highlights a move towards more environmentally friendly synthetic procedures. Another approach utilizes dibenzyl carbonate as the benzylating agent in the presence of catalytic amounts of tetraalkylphosphonium salts under solventless conditions, which promotes high selectivity towards the N,N-dibenzylated product. researchgate.net

Multicomponent Reaction Approaches in this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency and atom economy. tcichemicals.com While a specific MCR for the direct synthesis of this compound is not explicitly detailed in the provided context, the principles of MCRs can be applied to construct its core structure or derivatives.

For example, the Ugi reaction, a well-known MCR, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like product. organic-chemistry.org A variation of this could potentially be adapted to synthesize a precursor to this compound.

Catalytic Systems Employed in the Synthesis of this compound Analogues

The synthesis of this compound analogues often involves the N-alkylation of a hydrazide, a reaction for which various catalytic systems have been explored to enhance efficiency and selectivity. While direct catalytic data for the synthesis of this compound is not extensively detailed in publicly available literature, analogous reactions for N-alkylation of hydrazides and amines provide significant insights into potential catalytic strategies.

Ruthenium(II) complexes have emerged as effective homogeneous catalysts for the N-alkylation of secondary amines with alcohols. bohrium.com These catalysts operate via a "borrowing hydrogen" methodology, where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the amine, followed by reduction of the resulting imine to the alkylated amine. This process is atom-economical as water is the only byproduct. Complex 1, a specific ruthenium(II) complex with a hydrazone ligand, has demonstrated high efficiency in the N-alkylation of heterocyclic secondary amines with aromatic primary alcohols at low catalyst loading. bohrium.com

Photocatalytic systems also present a promising approach. For instance, a system using Ru(bpyrz)₃₂·2H₂O with visible light and air has been developed for the cleavage of N-N bonds in hydrazines and hydrazides, which could be relevant in certain synthetic pathways or for the generation of precursors. researchgate.net Another example is the use of a Ni(II)-bipyridine complex in a photochemical C-N coupling reaction of (hetero)aryl chlorides with hydrazides, offering a pathway to arylhydrazides with good functional group tolerance. organic-chemistry.org

Organocatalysis provides a metal-free alternative. A one-pot sequential enantioselective and diastereoselective synthesis of atropisomeric hydrazides has been achieved using a dual organocatalytic system. unibo.it This process involves the enamine amination of branched aldehydes followed by nitrogen alkylation under phase-transfer conditions, yielding axially chiral hydrazides with high stereocontrol. unibo.it

The table below summarizes various catalytic systems applicable to the synthesis of hydrazide and amine derivatives, which could be adapted for this compound analogues.

| Catalyst System | Reactants | Product Type | Key Features |

| Ruthenium(II) complexes with hydrazone ligands | Secondary amines and primary alcohols | N-alkylated amines | Homogeneous catalysis, efficient at low catalyst loading. bohrium.com |

| Ru(bpyrz)₃₂·2H₂O / Visible Light | N,N-disubstituted hydrazines and hydrazides | Secondary aromatic amines | Photocatalytic N-N bond cleavage. researchgate.net |

| Ni(II)-bipyridine complex | (Hetero)aryl chlorides and hydrazides | Arylhydrazides | Photochemical C-N coupling, good functional group tolerance. organic-chemistry.org |

| Sequential Organocatalysis (Enamine amination & Phase-transfer) | Branched aldehydes and hydrazides | Atropisomeric hydrazides | High stereocontrol, metal-free. unibo.it |

| Palladium with MOP-type ligand | Aryl halides and hydrazides | N-arylated hydrazides | Intermolecular N-arylation with good yields. organic-chemistry.org |

Considerations for Scalable and Sustainable Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on scalability and sustainability. Green chemistry principles are central to developing economically viable and environmentally responsible manufacturing processes. imist.maijnc.ir

Key considerations include:

Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. imist.ma Catalytic processes, such as the borrowing hydrogen methodology, are inherently more atom-economical than stoichiometric reactions.

Use of Safer Solvents and Reagents: Traditional organic solvents often pose environmental and health risks. The exploration of greener solvents, such as water or ionic liquids, or even solvent-free reaction conditions, is a key aspect of sustainable synthesis. rasayanjournal.co.inmdpi.comrsc.org For instance, the use of water as a solvent has been shown to significantly accelerate reaction rates in the synthesis of some heterocyclic compounds. rsc.org

Energy Efficiency: Reactions should be designed to be as energy-efficient as possible. imist.ma This can be achieved by using catalysts that allow for lower reaction temperatures and pressures. Microwave-assisted synthesis and ultrasonication are alternative energy sources that can lead to shorter reaction times and higher yields. rasayanjournal.co.inmdpi.comnih.gov

Renewable Feedstocks: While not always immediately feasible, the long-term goal for sustainable synthesis is the use of renewable raw materials instead of depletable fossil fuels. imist.maijnc.ir

Process Intensification: Continuous flow chemistry offers several advantages over traditional batch processing for scalable synthesis. researchgate.net Microreaction technology can provide better control over reaction parameters, leading to higher yields, improved safety, and easier scale-up. researchgate.net

Catalyst Recovery and Reusability: For catalytic systems to be economically viable on a large scale, the ability to recover and reuse the catalyst is crucial. This is often a challenge with homogeneous catalysts, and the development of heterogeneous catalysts or methods for immobilizing homogeneous catalysts is an active area of research.

Mechanochemistry: Ball milling and other mechanochemical methods offer a solvent-free approach to synthesis, reducing waste and often leading to the formation of unique products. rasayanjournal.co.insciencesconf.org This technique has the potential to be scaled up for industrial production.

By integrating these principles, the synthesis of this compound can be optimized to be not only efficient and high-yielding but also environmentally sustainable and economically competitive.

Chemical Reactivity and Transformations of 2 Dibenzylamino Acetohydrazide

Condensation Reactions Leading to Schiff Bases and Hydrazones

The reaction of hydrazides with aldehydes or ketones is a common method for synthesizing hydrazones, a class of compounds characterized by the R1R2C=NNHC(=O)R3 functional group. nih.govorganic-chemistry.orgnih.gov This condensation reaction is typically carried out in solvents like ethanol (B145695) and may be catalyzed by acids such as acetic acid to facilitate the dehydration process. nih.govmdpi.comdoi.org The resulting hydrazones can exist as E/Z isomers, with the E isomer often being the more stable and dominant product. bendola.com

2-(Dibenzylamino)acetohydrazide serves as a versatile precursor in these reactions. For instance, its condensation with various aromatic aldehydes and substituted acetophenones in absolute ethanol, with a few drops of glacial acetic acid as a catalyst, yields the corresponding hydrazones. ijrrr.com The progress of these reactions can be monitored by the change in color of the solution. ijrrr.com Similarly, the reaction of this compound with different aromatic aldehydes in a mixture of ethanol and water, with the dropwise addition of glacial acetic acid, leads to the formation of acyl-hydrazones. mdpi.com The products are typically isolated by pouring the reaction mixture into ice water to induce precipitation. mdpi.com

The formation of Schiff bases, which contain a C=N imine bond, is another important transformation of this compound. gsconlinepress.com These are synthesized by the condensation of the hydrazide with various aldehydes and amines. gsconlinepress.com The electrophilic carbon and nucleophilic nitrogen of the imine bond in Schiff bases make them valuable in various chemical applications. gsconlinepress.com

The following table summarizes the synthesis of hydrazones and Schiff bases from hydrazides and various carbonyl compounds.

Table 1: Synthesis of Hydrazones and Schiff Bases

| Hydrazide Precursor | Carbonyl Compound | Product Type | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2-((5-(hydroxydiphenylmethyl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | Aromatic aldehydes | Hydrazone | Absolute ethanol, glacial acetic acid, reflux | ijrrr.com |

| 2-((5-(hydroxydiphenylmethyl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | Substituted acetophenones | Hydrazone | Absolute ethanol, glacial acetic acid, reflux | ijrrr.com |

| 2-[5-(4-chlorophenyl)-1H-tetrazol-1-yl]acetohydrazide | Aromatic aldehydes | Acyl-hydrazone | Ethanol, water, glacial acetic acid, reflux | mdpi.com |

| 2-((2-chloropyridin-3-yl)oxy)acetohydrazide | 4-chlorobenzaldehyde | Hydrazone | Dry ethanol, reflux | doi.org |

| 2-((2-chloropyridin-3-yl)oxy)acetohydrazide | 4-fluorobenzaldehyde | Hydrazone | Dry ethanol, reflux | doi.org |

| 2-((2-chloropyridin-3-yl)oxy)acetohydrazide | 4-methylbenzaldehyde | Hydrazone | Dry ethanol, reflux | doi.org |

| 2-aminobenzhydrazide | 2,3-dihydroxybenzaldehyde | Hydrazone/Quinazoline | Methanol | nih.gov |

| Hydrazides | Aldehydes or Ketones | Hydrazone | Organic solvents | nih.gov |

Cyclization Reactions for the Formation of Heterocyclic Systems

This compound is a valuable building block for the synthesis of various heterocyclic compounds through cyclization reactions. These reactions often involve the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form stable ring structures.

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that can be synthesized from acyl hydrazides. rsc.orgnih.gov One common method involves the dehydrative cyclization of 1,2-diacylhydrazines, which can be formed from the acylation of acyl hydrazides. nih.gov However, direct synthesis from monoacyl hydrazides is also possible. For example, coupling α-bromo nitroalkanes with acyl hydrazides under mildly basic conditions can directly yield 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov

Another approach is the oxidative cyclization of acyl hydrazones, which are formed by the condensation of acyl hydrazides with aldehydes. nih.gov For instance, N'-arylidene acetohydrazides can be converted to substituted 1,3,4-oxadiazoles using a hypervalent iodine-mediated reaction. organic-chemistry.org Similarly, the reaction of hydrazides with methyl ketones in the presence of a base like K2CO3 can lead to 1,3,4-oxadiazoles through a process involving C-C bond cleavage. organic-chemistry.org

The synthesis of 1,3,4-oxadiazole derivatives often starts with the conversion of a suitable starting material to a hydrazide. For example, benzilic acid can be converted to its hydrazide, which then reacts with carbon disulfide in the presence of potassium hydroxide (B78521) to form a 1,3,4-oxadiazole-2-thiol. ijrrr.com This thiol can be further functionalized and converted to the corresponding hydrazide, which then serves as a precursor for other derivatives. ijrrr.com

Table 2: Synthesis of 1,3,4-Oxadiazole Derivatives

| Starting Material | Reagents | Product | Key Steps | Reference |

|---|---|---|---|---|

| Acyl hydrazides | α-bromo nitroalkanes | 2,5-disubstituted 1,3,4-oxadiazoles | Coupling and direct cyclization | nih.gov |

| N'-arylidene acetohydrazides | Hypervalent iodine reagent | Substituted 1,3,4-oxadiazoles | Oxidative cyclization | organic-chemistry.org |

| Hydrazides | Methyl ketones, K2CO3 | 1,3,4-Oxadiazoles | C-C bond cleavage and cyclization | organic-chemistry.org |

| Benzilic acid hydrazide | Carbon disulfide, KOH | 5-(α,α-diphenyl-α-hydroxymethyl)-1,3,4-oxadiazoline-2-thiole | Cyclization | ijrrr.com |

Formation of Pyridine (B92270) and Pyrazole (B372694) Analogues

This compound can be utilized in the synthesis of pyridine and pyrazole derivatives. The synthesis of pyridines often involves multi-component reactions. For example, a one-pot, three-component reaction of aryl aldehydes, malononitrile, and cyanoacetic hydrazide can yield N-amino-2-pyridone derivatives. researchgate.net This reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. researchgate.net

Pyrazole derivatives are commonly synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. mdpi.com This reaction can lead to a mixture of regioisomers depending on the substitution pattern of the diketone. mdpi.comnih.gov Another route to pyrazoles involves the reaction of hydrazines with β-functional nitriles. clockss.org The reaction conditions are crucial and can influence the final product, with the potential for side reactions leading to pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. clockss.org For instance, the condensation of acetohydrazide with substituted formyl pyrazole derivatives can yield acetohydrazide-linked pyrazole derivatives. researchgate.net

The reactivity of hydrazides towards various reagents can lead to a diverse range of heterocyclic systems. For example, the reaction of 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile with acetic acid, phenylisothiocyanate, and methylacrylate can afford pyrazolo-[3,4-b]-pyridine derivatives. mdpi.com

Table 3: Synthesis of Pyridine and Pyrazole Derivatives

| Starting Materials | Reagents | Product | Key Steps | Reference |

|---|---|---|---|---|

| Aryl aldehydes, malononitrile, cyanoacetic hydrazide | KF-Al2O3 | N-amino-2-pyridone derivatives | Knoevenagel condensation, Michael addition, cyclization | researchgate.net |

| 1,3-Diketones | Hydrazine derivatives | Polysubstituted pyrazoles | Cyclocondensation | mdpi.com |

| β-functional nitriles | Hydrazines | 5-Aminopyrazoles | Cyclization | clockss.org |

| Acetohydrazide | Substituted formyl pyrazole derivatives | Acetohydrazide linked pyrazole derivatives | Condensation | researchgate.net |

Exploration of Other Nitrogen-Containing Fused Heterocycles

The versatility of this compound extends to the synthesis of various other nitrogen-containing fused heterocyclic systems. For instance, the thermal cyclization of 2-ethoxycarbonylimino-3-arylhydrazono-indolines, which are formed from the coupling of diazonium salts with 2-ethoxycarbonylamino-indole, yields 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. chempap.org

Furthermore, the reaction of 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile with reagents like acetic anhydride (B1165640), phthalic anhydride, and carbon disulfide can lead to the formation of pyridopyrimidine and triazolopyridine derivatives. mdpi.com Specifically, reaction with acetic anhydride or phthalic anhydride yields the corresponding pyridophthalazinedione derivatives, while reaction with carbon disulfide gives a 1,2,4-triazolo-[3,4-a]-pyridine derivative. mdpi.com

Coordination Chemistry and Metal Complexation with this compound as a Ligand

Hydrazones derived from this compound are effective ligands in coordination chemistry, capable of forming stable complexes with various transition metal ions. koreascience.kr The coordination behavior is largely dictated by the presence of multiple donor atoms, such as the azomethine nitrogen and the carbonyl oxygen.

Ligand Binding Modes and Coordination Geometries

Hydrazone ligands can exhibit keto-enol tautomerism, allowing them to coordinate to metal ions in different forms. koreascience.kr They can act as neutral bidentate, monobasic tridentate, or even dibasic tridentate ligands. koreascience.krekb.egekb.eg The common coordination sites are the azomethine nitrogen and the ketonic or enolic carbonyl oxygen. koreascience.krekb.egekb.eg If other functional groups are present, such as a phenolic hydroxyl group, they can also participate in coordination upon deprotonation. koreascience.krekb.egekb.eg

The coordination of these ligands to metal ions like Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Fe(III), and Ru(III) can result in various coordination geometries. koreascience.krekb.eg Octahedral and tetragonally distorted octahedral geometries are commonly observed. koreascience.krekb.egekb.eg For example, a hydrazone ligand derived from 2-hydroxy-4-(p-tolyldiazenyl)benzylidene)-2-(p-tolylamino)acetohydrazide was found to form octahedral complexes with several metal ions. koreascience.kr In some cases, square planar geometries are also possible, as seen in some Cu(II) complexes. redalyc.org The molar ratio between the ligand and the metal ion in these complexes is often 1:1 or 2:1. bendola.comredalyc.org

Table 4: Coordination Chemistry of Hydrazone Ligands

| Ligand | Metal Ion(s) | Binding Mode | Coordination Geometry | Reference |

|---|---|---|---|---|

| 2-hydroxy-4-(p-tolyldiazenyl)benzylidene)-2-(p-tolylamino)acetohydrazide | Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Fe(III), Ru(III), UO2(II) | Neutral/monobasic bidentate or monobasic/dibasic tridentate | Tetragonally distorted octahedral or octahedral | koreascience.kr |

| N-(hydroxy-4-((4-nitrophenyl)diazenyl)benzylidene)-2-(phenylamino)acetohydrazide | VO(II), Cu(II), Ni(II), Co(II), Mn(II), Fe(III), Ru(III), Zn(II), UO2(II) | Neutral bidentate or monobasic tridentate | Tetragonally distorted octahedral or square planar | ekb.egekb.eg |

| 2-((2-chlorobenzylidene)amino)acetohydrazide hydrate (B1144303) | Co(II), Ni(II), Cu(II) | - | Square planar (Co, Cu), Octahedral (Ni) | redalyc.org |

| 2-(4-Bromophenoxy)acetohydrazide (B95197) | Ni(II) | Bidentate (carbonyl oxygen, amine nitrogen) | Distorted octahedron (polymeric) | mdpi.com |

| Schiff bases from cinnamaldehyde (B126680) and hydrazides | Cu(II) | Bidentate | - | bendola.com |

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Schiff Bases |

| Hydrazones |

| 1,3,4-Oxadiazole |

| Pyridine |

| Pyrazole |

| Nitrogen-Containing Fused Heterocycles |

| 2-((5-(hydroxydiphenylmethyl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide |

| 2-[5-(4-chlorophenyl)-1H-tetrazol-1-yl]acetohydrazide |

| 2-((2-chloropyridin-3-yl)oxy)acetohydrazide |

| 2-aminobenzhydrazide |

| N-benzoylpyrrolidin-2-one |

| α-bromo nitroalkanes |

| N'-arylidene acetohydrazides |

| Benzilic acid hydrazide |

| 5-(α,α-diphenyl-α-hydroxymethyl)-1,3,4-oxadiazoline-2-thiole |

| N-amino-2-pyridone |

| 5-Aminopyrazoles |

| 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile |

| pyrazolo-[3,4-b]-pyridine |

| 2-ethoxycarbonylimino-3-arylhydrazono-indolines |

| 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles |

| pyridophthalazinedione |

| 1,2,4-triazolo-[3,4-a]-pyridine |

| 2-hydroxy-4-(p-tolyldiazenyl)benzylidene)-2-(p-tolylamino)acetohydrazide |

| N-(hydroxy-4-((4-nitrophenyl)diazenyl)benzylidene)-2-(phenylamino)acetohydrazide |

| 2-((2-chlorobenzylidene)amino)acetohydrazide hydrate |

| 2-(4-Bromophenoxy)acetohydrazide |

| malononitrile |

| cyanoacetic hydrazide |

| ethyl acetoacetate |

| acetic anhydride |

| phthalic anhydride |

| carbon disulfide |

| isothiocyanates |

| tosyl chloride |

| 4-chlorobenzaldehyde |

| 4-fluorobenzaldehyde |

| 4-methylbenzaldehyde |

| 2,3-dihydroxybenzaldehyde |

| diazonium salts |

| 2-ethoxycarbonylamino-indole |

| methyl acrylate |

| KF-Al2O3 |

| K2CO3 |

| KOH |

| pyridine |

| ethanol |

| methanol |

Formation and Characterization of Metal Complexes and Coordination Polymers

The hydrazide functional group, R-CO-NH-NH₂, is a versatile ligand in coordination chemistry, capable of binding to metal ions in several ways. Typically, acetohydrazide and its derivatives act as bidentate ligands, coordinating to a metal center through the carbonyl oxygen atom and the terminal amino nitrogen atom of the hydrazide group. mdpi.comresearchgate.net This chelation forms a stable five-membered ring with the metal ion.

In the case of this compound, the bulky dibenzylamino group is not expected to participate directly in coordination due to steric hindrance and the lower basicity of the tertiary amine nitrogen compared to the hydrazide nitrogens. Therefore, the coordination behavior is dominated by the acetohydrazide portion of the molecule.

Studies on analogous compounds, such as 2-(4-bromophenoxy)acetohydrazide and various Schiff base derivatives of acetohydrazides, have shown the formation of both discrete mononuclear complexes and extended coordination polymers. mdpi.comarabjchem.org For instance, the reaction of 2-(4-bromophenoxy)acetohydrazide with nickel(II) chloride in isopropanol (B130326) yields a coordination polymer, [NiCl₂L(2-PrOH)]n, where the nickel ion is six-coordinate in a distorted octahedral geometry. mdpi.comresearchgate.net In this structure, the hydrazide ligand is bidentate, and chloride ions act as bridges, linking the metal centers into a polymeric chain. mdpi.comresearchgate.net

Similarly, complexes of Co(II), Ni(II), and Cu(II) with other acetohydrazide derivatives often exhibit octahedral or square planar geometries, depending on the metal ion and reaction conditions. semanticscholar.orgresearchgate.net The formation of these complexes is typically confirmed through techniques like IR spectroscopy, where a shift to lower frequency of the C=O stretching vibration and changes in the N-H stretching bands indicate coordination. mdpi.com

| Ligand | Metal Salt | Resulting Complex Structure/Geometry | Coordination Mode |

|---|---|---|---|

| 2-(4-bromophenoxy)acetohydrazide | NiCl₂·6H₂O | Polymeric, distorted octahedron mdpi.comresearchgate.net | Bidentate (carbonyl O, amine N) mdpi.comresearchgate.net |

| (Z)-2-(phenylamino)-N'-(thiophen-2-ylmethylene) acetohydrazide | Na₂PdCl₄, CdCl₂, Cu(ClO₄)₂ | Polydentate Schiff base complexes arabjchem.org | Polydentate (imine N, amine N, carbonyl O) arabjchem.org |

| 2-((2-chlorobenzylidene)amino) acetohydrazide | Co(II), Ni(II), Cu(II) chlorides | Square planar (Co, Cu), Octahedral (Ni) researchgate.net | Bidentate or Tridentate researchgate.net |

| 2-(4-oxo-3-phenyl-3,4-dihydro quinazoline-2-yl) acetohydrazide | Co(II), Ni(II), Cu(II) chlorides | Octahedral semanticscholar.org | Bidentate semanticscholar.org |

Oxidative Transformations of the Hydrazide Moiety

The hydrazide moiety is susceptible to oxidation, and the products formed depend on the oxidant and the reaction conditions. Mild oxidation of hydrazides can lead to the formation of N-acyl-N'-acyldiazenes or, with further oxidation, can result in cleavage of the N-N bond.

A common transformation is the oxidation of aryl hydrazides to the corresponding aromatic diazenes using metal-free, recyclable oxoammonium salts like Bobbitt's salt. odu.eduacs.org This reaction proceeds at room temperature and is considered a green alternative to traditional methods that use stoichiometric, nonrecyclable oxidants. odu.eduacs.org The oxidation of various aryl hydrazides under these conditions is typically complete within 75 minutes. acs.org

Investigations into the oxidation of benzhydrazide and phenylacetic hydrazide by hexachloroiridate(IV) have shown that the hydrazides are cleanly oxidized to the corresponding carboxylic acids, indicating cleavage of the C-N and N-N bonds. nih.gov The reaction mechanism is complex and pH-dependent, involving different protolysis species of the hydrazide that exhibit vastly different reactivities. nih.gov

For this compound, oxidation would likely target the hydrazide group. Depending on the reagent, this could lead to the formation of a diazene (B1210634) intermediate or proceed to full cleavage, potentially yielding dibenzylaminoacetic acid.

| Hydrazide Derivative | Oxidizing Agent | Major Product(s) | Reference |

|---|---|---|---|

| Aromatic Hydrazides | Bobbitt's Salt (oxoammonium salt) | Aromatic Diazenes | odu.eduacs.org |

| Benzhydrazide | Hexachloroiridate(IV) | Benzoic Acid | nih.gov |

| Phenylacetic Hydrazide | Hexachloroiridate(IV) | Phenylacetic Acid | nih.gov |

Alkylation and Acylation Reactions of this compound

The hydrazide group contains two nitrogen atoms that can act as nucleophiles, making them targets for alkylation and acylation reactions. The reactivity and regioselectivity of these reactions depend on the substrate, the electrophile, and the reaction conditions.

Alkylation: The N'-nitrogen (the terminal -NH₂ group) is generally more nucleophilic and less sterically hindered than the N-nitrogen. Consequently, alkylation of hydrazides typically occurs at the N'-position. cdnsciencepub.com For instance, N'-alkyl hydrazides can be effectively synthesized by first acylating a hydrazide with a trifluoroacetyl group to block one nitrogen, followed by alkylation with alcohols (via Mitsunobu reaction) or alkyl halides, and subsequent removal of the trifluoroacetyl group. cdnsciencepub.com Reductive alkylation using aldehydes or ketones is another common method for preparing N-alkylated derivatives. nih.gov While direct alkylation of this compound is not specifically documented, it is expected to follow this general pattern, yielding N'-alkyl-2-(dibenzylamino)acetohydrazides.

Acylation: Acylation of hydrazides is a fundamental reaction, often used in the synthesis of more complex molecules and heterocyclic compounds like oxadiazoles. researchgate.netwikipedia.org The reaction typically occurs at the more nucleophilic terminal nitrogen atom (-NH₂) when treated with acylating agents such as acyl chlorides or anhydrides. rsc.orgnih.gov Chemoselective N-acylation can be achieved even in the presence of other functional groups like hydroxyls or carboxylic acids. researchgate.net For this compound, acylation would be expected to readily occur at the terminal amino group to form N'-acyl-2-(dibenzylamino)acetohydrazide derivatives.

| Reaction Type | Reagent Class | Typical Product | General Principle |

|---|---|---|---|

| Alkylation | Alkyl Halides, Alcohols (Mitsunobu) | N'-Alkyl Hydrazides | Reaction occurs at the more nucleophilic terminal nitrogen. cdnsciencepub.com |

| Acylation | Acyl Chlorides, Anhydrides | N'-Acyl Hydrazides | Selective acylation of the terminal -NH₂ group. researchgate.net |

C-N Cleavage Reactions and Amination Derivatives

The bonds within the this compound structure can be cleaved under specific chemical conditions. The most relevant bonds for cleavage are the C-N bond of the dibenzylamino group and the N-N bond of the hydrazide moiety.

C-N Bond Cleavage: The cleavage of C-N bonds, particularly benzylic C-N bonds, is a known transformation often achieved through catalytic or photoinduced methods. researchgate.net For this compound, the cleavage of the benzyl-nitrogen bonds would lead to debenzylation. More relevant to the hydrazide core, recent studies have shown that arylhydrazines can serve as arylating agents through the palladium-catalyzed oxidative cleavage of their C-N bond, though this applies to aryl-N linkages rather than the alkyl-N bonds in the title compound. chemrevlett.com

N-N Bond Cleavage: The N-N bond of the hydrazide is susceptible to cleavage under both reductive and oxidative conditions. Photocatalytic methods using visible light and a ruthenium(II) catalyst have been developed for the efficient cleavage of N-N bonds in various hydrazine and hydrazide derivatives. nih.gov Hydrazinolysis, the cleavage of a bond by hydrazine, is a classic chemical method used in peptide sequencing to cleave amide bonds, leaving the C-terminal amino acid intact while converting others to aminoacyl hydrazides. pearson.com This highlights the reactivity of the N-N bond in related systems. In some cases, base-catalyzed N-N bond cleavage of hydrazones has been observed, leading to the synthesis of α-amino ketones. researchgate.net

Amination Derivatives: The synthesis of amination derivatives can be approached from two perspectives. First, this compound itself is an amination derivative, synthesized from an ester of dibenzylaminoacetic acid and hydrazine. rsc.org Secondly, the hydrazide can be a precursor to other aminated molecules. For example, a novel synthesis of benzyl (B1604629) hydrazine derivatives has been developed through the oxidative amination of benzylic C-H bonds using dialkyl azodicarboxylates, demonstrating a method to form C-N bonds adjacent to an aromatic ring. rsc.org The terminal amino group of the hydrazide can also be used to form new heterocyclic structures, such as triazines, through cyclization reactions. rsc.org

| Reaction Type | Method/Reagent | Outcome/Product Type | Reference |

|---|---|---|---|

| N-N Bond Cleavage | Photocatalysis (Ru(II) catalyst, visible light) | Secondary Amines | nih.gov |

| N-N Bond Cleavage | Base-catalyzed (Cs₂CO₃) on hydrazones | α-Amino Ketones | researchgate.net |

| Amination (C-H to C-N) | Cu₂O/Phen catalyzed reaction with azodicarboxylates | Benzyl Hydrazine Derivatives | rsc.org |

| Cyclization (Amination) | Intramolecular cyclization of 2-aminoacetohydrazides | Aza-diketopiperazines (Triazines) | rsc.org |

Advanced Spectroscopic and Structural Characterization of 2 Dibenzylamino Acetohydrazide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. emerypharma.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. acs.orglibretexts.org

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-(dibenzylamino)acetohydrazide, distinct signals corresponding to the different types of protons are expected. The aromatic protons of the benzyl (B1604629) groups typically appear in the downfield region, usually between 7.2 and 7.4 ppm, as a complex multiplet due to spin-spin coupling. The methylene (B1212753) protons of the benzyl groups (Ar-CH₂-N) would likely produce a singlet or a closely spaced multiplet. The methylene protons adjacent to the carbonyl group (-CH₂-CO) are also expected to give a distinct signal. The protons of the hydrazide group (-NH-NH₂) would appear as exchangeable signals, often broad, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. savemyexams.commasterorganicchemistry.com Each unique carbon atom in this compound will give rise to a separate signal. The carbonyl carbon of the hydrazide group is typically found in the most downfield region of the spectrum, often above 170 ppm. The aromatic carbons of the benzyl groups would resonate in the approximate range of 127-140 ppm. The methylene carbons of the benzyl groups and the one adjacent to the carbonyl group will appear at higher field strengths.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the ¹H and ¹³C signals. emerypharma.comlibretexts.orgharvard.edu

COSY spectra reveal correlations between coupled protons, helping to establish the connectivity of proton networks within the molecule. libretexts.org For example, it can confirm the coupling between adjacent protons in the benzyl rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) spectra show correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the complete molecular structure by connecting different fragments of the molecule.

Table 1: Representative NMR Data for Acetohydrazide Analogues

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 2-(4-Nitrophenoxy) acetohydrazide | ¹H | 8.53 | brs | - | NH |

| 8.22 | d | 4.9 | Ar-H | ||

| 7.35 | d | 5.5 | Ar-H | ||

| 4.63 | s | - | CH₂ | ||

| 2.65 | brs | - | NH₂ | ||

| N'-(5-cyano-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-2-yl)acetohydrazide | ¹H | 8.25 | NH | ||

| 7.3-8.3 | m | ArH | |||

| 4.0 | s | NH | |||

| 3.5 | s | -NCH₃ | |||

| 2.6 | s | COCH₃ | |||

| 2.3 | s | NH |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy (FT-Raman, SERS)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups. vscht.czmdpi.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. researchgate.netresearchgate.net Key expected vibrations include:

N-H stretching: The hydrazide group will exhibit N-H stretching vibrations, typically in the region of 3200-3400 cm⁻¹. The presence of two bands in this region can indicate the symmetric and asymmetric stretching of the -NH₂ group.

C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups will appear just below 3000 cm⁻¹.

C=O stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group (Amide I band) is anticipated around 1650-1680 cm⁻¹. japsonline.com

N-H bending: The N-H bending vibration of the amide (Amide II band) typically appears in the range of 1510-1570 cm⁻¹.

C-N stretching: The C-N stretching vibrations will be present in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For this compound, the symmetric stretching of the aromatic rings would be a prominent feature in the Raman spectrum.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict and assign vibrational frequencies, aiding in the interpretation of experimental spectra. kfupm.edu.sanih.govresearchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for Hydrazide-Containing Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Hydrazide) | Stretching | 3200-3400 |

| C-H (Aromatic) | Stretching | > 3000 |

| C-H (Aliphatic) | Stretching | < 3000 |

| C=O (Amide I) | Stretching | 1650-1680 |

| N-H (Amide II) | Bending | 1510-1570 |

| C=C (Aromatic) | Stretching | 1450-1600 |

This table provides a generalized range for the characteristic vibrational frequencies of functional groups present in this compound and its analogues. japsonline.comvscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.netrsc.orgufg.br The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from the π → π* transitions of the aromatic benzyl groups. These typically occur at wavelengths below 300 nm. The n → π* transition of the carbonyl group is also possible but is generally much weaker and may be obscured by the more intense π → π* bands. The exact position and intensity of the absorption maxima can be influenced by the solvent polarity. uobabylon.edu.iq

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. libretexts.orgnist.gov It also provides structural information through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy. The fragmentation of the molecular ion can occur through various pathways. Common fragmentation patterns for this molecule might include:

Cleavage of the benzyl group, resulting in a prominent peak at m/z 91 (the tropylium (B1234903) ion).

Loss of the hydrazide moiety.

Cleavage of the C-C bond adjacent to the carbonyl group.

The analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

For this compound, a single-crystal X-ray diffraction study would reveal the precise geometry of the dibenzylamino and acetohydrazide moieties. It would show the conformation of the benzyl groups relative to each other and to the rest of the molecule. Furthermore, it would elucidate the hydrogen bonding network formed by the hydrazide group, which is crucial for understanding the supramolecular assembly in the solid state.

Advanced Analytical Techniques for Purity and Compositional Verification

In addition to the spectroscopic methods described above, other analytical techniques are essential for confirming the purity and composition of this compound.

Elemental Analysis: Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula to verify its elemental composition. japsonline.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is useful for determining the thermal stability of the compound and can indicate the presence of solvent molecules in the crystal lattice. For hydrazide derivatives, TGA can provide insights into their decomposition pathways. researchgate.net

Computational and Theoretical Investigations of 2 Dibenzylamino Acetohydrazide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest. nih.govorientjchem.org For 2-(Dibenzylamino)acetohydrazide, DFT calculations can elucidate its fundamental chemical characteristics, including its structure, stability, and reactivity. These studies often involve optimizing the molecular geometry to find the most stable arrangement of atoms and then calculating various electronic descriptors. nih.gov

The electronic structure of a molecule is fundamental to its chemical behavior. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ijarset.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. ijarset.comallsubjectjournal.com

For this compound, the HOMO is expected to be localized on the electron-rich parts of the molecule, such as the hydrazide moiety and the nitrogen atom of the dibenzylamino group, which are potential electron-donating sites. The LUMO would likely be distributed over the carbonyl group and adjacent atoms, which can act as electron acceptors. Analysis of the FMOs clearly depicts how intermolecular interactions, such as hydrogen bonding, can influence charge transfer within the molecular system. researchgate.net

Table 1: Representative Frontier Molecular Orbital (FMO) Parameters for Similar Organic Compounds

| Parameter | Description | Typical Value Range (eV) | Significance |

|---|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -4.0 to -6.5 | Indicates electron-donating ability (less negative = better donor) |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.5 | Indicates electron-accepting ability (less negative = better acceptor) |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 3.0 to 5.0 | A smaller gap suggests higher polarizability and chemical reactivity. ijarset.com |

| Ionization Potential (I) | -E(HOMO) | 4.0 to 6.5 | Energy required to remove an electron. |

| Electron Affinity (A) | -E(LUMO) | 0.5 to 2.5 | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | 1.5 to 2.5 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | 2.5 to 4.5 | Measures the power of an atom or group to attract electrons. ijarset.com |

Note: These values are representative and derived from studies on various organic molecules, including hydrazone derivatives. The exact values for this compound would require specific DFT calculations.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex results of a quantum chemical calculation into the familiar language of Lewis structures, including bonds, lone pairs, and delocalization effects. uni-muenchen.dewisc.edunih.gov It provides a detailed picture of the electron density distribution and the nature of bonding within a molecule. A key feature of NBO analysis is its ability to quantify donor-acceptor interactions, which are crucial for understanding intramolecular charge transfer (ICT). uni-muenchen.de

Table 2: Typical NBO Analysis Results for Intramolecular Interactions in Hydrazide-like Structures

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(N) | π*(C=O) | 5-20 | n → π* |

| LP(O) | σ*(N-C) | 2-10 | n → σ* |

| σ(C-H) | σ*(C-N) | 1-5 | σ → σ* |

E(2) represents the stabilization energy associated with the delocalization from a donor NBO to an acceptor NBO. LP denotes a lone pair. These values are illustrative and based on general findings for similar functional groups.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule. uni-muenchen.de It visualizes the electrostatic potential on the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. allsubjectjournal.comuni-muenchen.de In an MEP map, regions of negative potential (typically colored red or orange) are susceptible to electrophilic attack, while regions of positive potential (blue) are favorable for nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show the most negative potential localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The nitrogen atoms of the hydrazide and amino groups would also exhibit negative potential. Conversely, the most positive potential would be found on the hydrogen atoms of the N-H group in the hydrazide moiety, making them potential hydrogen bond donors. researchgate.net This information is crucial for understanding how the molecule might interact with biological targets like enzyme active sites. scispace.com

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of a molecule is critical to its function. Conformational analysis aims to identify the most stable spatial arrangements of atoms (conformers) by exploring the molecule's potential energy surface. psu.edu This process typically involves rotating the molecule around its single bonds to generate various conformers. Subsequently, energy minimization calculations, often using methods like the steepest descent or conjugate gradient algorithms, are performed to find the structure with the lowest energy, which corresponds to the most stable conformer. uns.ac.idresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. tdcommons.ai This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. researchgate.net The process involves placing the ligand (in its low-energy conformation) into the binding site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding.

Derivatives of acetohydrazide have been investigated as inhibitors for various enzymes, such as cholinesterases. nih.govresearchgate.net In a typical docking study involving this compound, the molecule would be docked into the active site of a target enzyme. The results would reveal the binding mode, the binding energy (a lower value indicates a stronger interaction), and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. teikyomedicaljournal.com For example, the hydrazide moiety could act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the benzyl (B1604629) groups could form hydrophobic or π-π stacking interactions with aromatic amino acid residues in the active site.

Table 3: Illustrative Molecular Docking Results for Hydrazide Derivatives with a Target Enzyme

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|---|

| Hydrazide Derivative A | Acetylcholinesterase (AChE) | -11.1 | Trp286, Phe295 | π-π stacking, Hydrogen bond |

| Hydrazide Derivative B | Butyrylcholinesterase (BChE) | -7.8 | Trp82, Asp70 | π-π stacking, Salt bridge |

This table is a composite based on findings for various hydrazide-containing inhibitors and is for illustrative purposes only. nih.govnih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility and stability of the complex in a simulated physiological environment. nih.govyoutube.com

An MD simulation of the this compound-protein complex, initiated from a promising docking pose, would be performed to assess its stability. researchgate.netnih.gov Key metrics such as the root-mean-square deviation (RMSD) of the protein backbone and ligand atoms are monitored over the simulation time. A stable RMSD trajectory suggests that the ligand remains securely bound within the active site. youtube.com Furthermore, MD simulations can reveal crucial information about the persistence of key hydrogen bonds, the role of water molecules in the binding site, and any conformational changes in the protein or ligand upon binding, thus validating the stability of the docked complex. acs.org

Prediction of Spectroscopic Parameters and Nonlinear Optical Properties

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic and nonlinear optical (NLO) properties of organic molecules. acs.org These theoretical investigations provide insights into the molecule's electronic behavior, vibrational modes, and response to electric fields, which are crucial for applications in materials science and optoelectronics.

Spectroscopic Parameters: Theoretical calculations can simulate various types of spectra. The process typically begins with the optimization of the molecule's geometry to find its most stable conformation. Subsequently, frequency calculations are performed on the optimized structure to predict infrared (IR) and Raman spectra. These calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure. redalyc.org Furthermore, Time-Dependent DFT (TD-DFT) is employed to simulate electronic transitions, predicting the UV-Visible absorption spectra and providing information about the molecule's behavior upon light absorption. nih.gov

Nonlinear Optical (NLO) Properties: NLO materials are essential for modern technologies like optical data storage and telecommunications. nih.gov The NLO response of a molecule is governed by its behavior in the presence of a strong electric field. Computational chemistry allows for the prediction of key NLO parameters:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β) and Second Hyperpolarizability (γ): These are tensors that quantify the second and third-order NLO responses, respectively. Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. nih.govfrontiersin.org

Studies on structurally related organic compounds, such as hydrazones and other donor-acceptor systems, have shown that the presence of electron-donating and electron-accepting groups connected by a π-conjugated system can significantly enhance NLO properties. frontiersin.org The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key factor; smaller HOMO-LUMO gaps are often associated with higher reactivity and greater NLO activity. nih.gov For instance, DFT calculations on various push-pull chromophores have revealed that specific donor groups can lower the energy gap and dramatically increase the first hyperpolarizability (β) values. nih.gov Similarly, studies on other organic crystals have demonstrated a correlation between molecular structure and the third-order NLO susceptibility. rsc.org

While specific computational data for this compound is not extensively published, the table below illustrates the typical parameters that would be calculated using DFT methods, based on findings for analogous compounds. nih.govresearchgate.net

| Parameter | Description | Typical Predicted Value Range |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.0 to -4.0 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 1.5 to 3.0 eV |

| Dipole Moment (µtot) | Total dipole moment | 5 to 25 D |

| Linear Polarizability (<α>) | Average linear polarizability | 20 x 10-24 to 40 x 10-24 esu |

| First Hyperpolarizability (βtot) | Total first hyperpolarizability | 100 x 10-30 to 12000 x 10-30 esu |

| Second Hyperpolarizability (γ) | Second hyperpolarizability | 10 x 10-36 to 70 x 10-36 esu |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational strategies used in drug discovery and materials science to correlate a compound's structural or physicochemical properties with its biological activity or other effects. ajrconline.org These approaches help in screening virtual libraries of compounds, prioritizing candidates for synthesis, and optimizing lead compounds to enhance their desired properties. ajrconline.org

QSAR: QSAR modeling establishes a mathematical relationship between a series of compounds and their measured activity. ajrconline.org This is achieved by calculating a set of numerical descriptors for each molecule that encode its topological, electronic, or steric features. A statistical model is then built to predict the activity of new, untested compounds. A study on structurally similar N-benzyl-2-thiocyanatoacetamide derivatives, for example, successfully used QSAR to model their anti-inflammatory and analgesic activities. researchgate.net Similarly, QSAR studies on acetamide (B32628) derivatives have been used to predict their potential as inhibitors against Mycobacterium tuberculosis. ajol.info These examples highlight how QSAR can be applied to analogs of this compound to predict its potential biological activities.

Cheminformatics: Cheminformatics involves the use of computational tools to store, retrieve, and analyze chemical information. bioconductor.org For a molecule like this compound, cheminformatics platforms like SwissADME, Molinspiration, or the ChemicalToolbox in Galaxy can be used to predict a range of properties crucial for drug development. molinspiration.comsemanticscholar.orgusegalaxy.eu These properties include:

Physicochemical Properties: Molecular weight, octanol-water partition coefficient (logP), and topological polar surface area (TPSA).

Drug-likeness: Evaluation based on established rules like Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug in humans.

Pharmacokinetics (ADME): Prediction of Absorption, Distribution, Metabolism, and Excretion properties, such as gastrointestinal absorption and blood-brain barrier penetration.

Bioactivity Scores: Prediction of potential biological targets, such as GPCR ligands, ion channel modulators, or enzyme inhibitors. molinspiration.com

The table below presents a typical output from a cheminformatics analysis for this compound, illustrating the prediction of key physicochemical and drug-like properties.

| Property/Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C16H19N3O | Basic chemical identity |

| Molecular Weight | 269.34 g/mol | Influences absorption and distribution (Lipinski's rule: <500) |

| logP (Octanol/Water Partition Coefficient) | 2.15 | Indicates hydrophobicity and membrane permeability (Lipinski's rule: <5) |

| Topological Polar Surface Area (TPSA) | 61.99 Ų | Predicts transport properties (Typically <140 Ų for good cell permeability) |

| Hydrogen Bond Donors | 2 | Influences binding to biological targets (Lipinski's rule: ≤5) |

| Hydrogen Bond Acceptors | 3 | Influences binding to biological targets (Lipinski's rule: ≤10) |

| Number of Rotatable Bonds | 5 | Relates to conformational flexibility (Typically ≤10 for good oral bioavailability) |

| Lipinski's Rule of Five Violations | 0 | Indicates good predicted drug-likeness |

Advanced Applications of 2 Dibenzylamino Acetohydrazide and Its Derivatives in Chemical and Biological Sciences

Applications in Biological Sciences (In Vitro and In Silico Studies)

The scaffold of 2-(dibenzylamino)acetohydrazide has served as a versatile template for the development of a multitude of derivatives with a broad spectrum of biological activities. Through in vitro and in silico studies, these compounds have been extensively investigated, revealing significant potential in various therapeutic areas. The core structure, featuring a dibenzylamino group attached to an acetohydrazide linker, allows for diverse chemical modifications, leading to compounds with enhanced efficacy and target specificity.

Antimicrobial Efficacy Investigations (Antibacterial, Antifungal Activity)

Derivatives of acetohydrazide have demonstrated notable efficacy against a range of microbial pathogens, including both bacteria and fungi. The hydrazone linkage, often formed by condensing the acetohydrazide with various aldehydes, is a key feature in many active compounds.

Research into hydrazide-hydrazone derivatives of phenylacetic and hydroxyacetic acid has revealed significant bactericidal activity, particularly against Gram-positive bacteria. nih.gov In some instances, the potency of these compounds surpassed that of conventional antibiotics like cefuroxime (B34974) and ampicillin, with Minimum Inhibitory Concentration (MIC) values as low as 0.488 μg/mL. nih.gov For example, certain nicotinic acid hydrazones bearing 3,4,5-trimethoxy and 2,5-dimethoxy benzylidene moieties exhibited excellent antibacterial and antifungal activity, with MIC values ranging from 0.49 to 1.95 μg/mL and 0.49 to 0.98 μg/mL, respectively. sruc.ac.uk

Similarly, a series of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazide derivatives showed promising antimicrobial results. growingscience.com Compounds with specific substitutions demonstrated good activity against all tested bacterial and fungal strains, with zones of inhibition ranging from 20 to 28 mm. growingscience.com The antimicrobial potential is often attributed to the core hydrazone structure, which is a recognized pharmacophore. sruc.ac.uk

Studies on coumarin (B35378) acetohydrazide derivatives have also identified compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi like C. albicans and A. niger. researchgate.net The introduction of metal ions to form complexes with hydrazone ligands derived from 2-(phenylamino)acetohydrazide has been shown to enhance antimicrobial effects, often exhibiting higher antifungal activity than the standard drug amphotericin B. researchgate.net

| Compound/Derivative Class | Microorganism | Activity Measurement | Result | Source |

|---|---|---|---|---|

| Hydrazide-hydrazones of Phenylacetic/Hydroxyacetic Acid | Gram-positive bacteria | MIC | 0.488-7.81 μg/mL | nih.gov |

| Nicotinic Acid Hydrazones (3,4,5-trimethoxy benzylidene) | Bacteria | MIC | 0.49-1.95 μg/mL | sruc.ac.uk |

| Nicotinic Acid Hydrazones (2,5-dimethoxy benzylidene) | Fungi | MIC | 0.49-0.98 μg/mL | sruc.ac.uk |

| (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazides | Various bacteria & fungi | Zone of Inhibition | 20-28 mm | growingscience.com |

| Isonicotinic Acid Hydrazide-hydrazones | Gram-positive bacteria | MIC | 1.95-7.81 μg/mL | nih.gov |

Antioxidant Potential and Free Radical Scavenging Assays (In Vitro)

Derivatives incorporating the acetohydrazide structure have been evaluated for their antioxidant properties. Certain 2-(benzamido)benzohydrazide derivatives, for example, have demonstrated significant antioxidant activity. nih.gov Specifically, the parent hydrazide in one study showed a remarkable 95.06% scavenging activity. nih.gov

The development of new polyphenolic derivatives of quinazolin-4(3H)-one, which incorporate a thioacetohydrazone fragment, has yielded compounds with high antioxidant potential. mdpi.com Derivatives featuring a pyrogallol (B1678534) group, in particular, exhibited strong antioxidant effects, comparable to standards like ascorbic acid and Trolox. mdpi.com The addition of a third phenolic group to the molecule was found to significantly enhance the antioxidant activity. mdpi.com

Anti-inflammatory Properties through Protein Denaturation Inhibition and Related Mechanisms (In Vitro)

A significant mechanism for in vitro anti-inflammatory activity is the inhibition of protein denaturation. Inflammation can be triggered by the denaturation of tissue proteins, and compounds that prevent this process are considered potential anti-inflammatory agents. nih.govacs.org The acetohydrazide scaffold has been integral to the development of such compounds.

Thiazole-based hydrazides have been synthesized and evaluated for their ability to inhibit heat-induced denaturation of bovine serum albumin. nih.govacs.org These studies have yielded compounds with IC50 values for inhibition ranging from 46.29 to 100.60 μg/mL. nih.govacs.org The anti-inflammatory effect of new azetidin-2-one (B1220530) derivatives of ferulic acid was also assessed using the bovine serum albumin denaturation assay, identifying potent compounds within the series. researchgate.net This assay serves as a well-established and convenient method to screen for anti-inflammatory properties in vitro. nih.govacs.org

| Compound/Derivative Class | Assay | IC50 Value | Standard Drug | Source |

|---|---|---|---|---|

| Thiazole-based hydrazides | Bovine Serum Albumin Denaturation | 46.29–100.60 μg/mL | Diclofenac Sodium | nih.govacs.org |

| Methanol extract of Enicostemma axillare | Albumin Denaturation | Not specified | Aspirin | researchgate.net |

| Alcea rosea extracts | Protein Denaturation | 47.46–268.46 μg/mL | Not specified | researchgate.net |

Enzyme Inhibition Studies (e.g., DHFR, Enoyl ACP Reductase, Cholinesterase, COX, Topoisomerase)

The structural versatility of this compound derivatives makes them promising candidates for enzyme inhibition, a key strategy in drug discovery.

DHFR and Enoyl ACP Reductase: Derivatives of acetohydrazide have been investigated as dual inhibitors of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase (InhA), crucial enzymes in bacterial and mycobacterial metabolic pathways. plos.org Pyrrole-based acetohydrazide analogues, in particular, have shown significant inhibitory activity against both enzymes, which is a promising strategy for developing new antitubercular agents. plos.orgresearchgate.net The enoyl-ACP reductase is a key component of the type II fatty acid synthase (FAS-II) system, which is essential for the synthesis of mycolic acids in Mycobacterium tuberculosis. plos.orgnih.govmdpi.com

Cholinesterase: Novel isoindolin-1,3-dione-based acetohydrazides have been designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. nih.gov These derivatives have demonstrated IC50 values in the low micromolar to nanomolar range. nih.govresearchgate.net For instance, one of the most potent compounds in a series exhibited an IC50 of 0.11 ± 0.05 µM against AChE. nih.govresearchgate.net The acetohydrazide linker has been identified as playing a pivotal role in the inhibitory activity of these compounds. nih.gov

Cyclooxygenase (COX): The inhibition of COX enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Derivatives containing the acetohydrazide moiety have been explored as potential COX-2 inhibitors. jocpr.comekb.eg Selective inhibition of COX-2 over COX-1 is a key goal in this area to reduce gastrointestinal side effects. nih.gov While direct studies on this compound are limited, related heterocyclic structures derived from it have been designed as potential COX-2 inhibitors. jocpr.com

Topoisomerase: Topoisomerase enzymes are critical for managing DNA topology and are validated targets for anticancer drugs. nih.gov Acridine-thiosemicarbazone derivatives, which can be conceptually linked to hydrazide chemistry, have been shown to inhibit topoisomerase IIα. nih.gov The mechanism often involves the stabilization of the enzyme-DNA cleavage complex, leading to cell death. nih.govnih.gov Benzimidazole-hydrazone compounds have also been investigated for their antiproliferative activity, which may be linked to topoisomerase inhibition. nih.gov

| Enzyme Target | Derivative Class | Activity (IC50) | Source |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Isoindolin-1,3-dione-based acetohydrazides | 0.11 ± 0.05 µM to 0.86 ± 0.02 µM | nih.govresearchgate.net |

| Butyrylcholinesterase (BChE) | Isoindolin-1,3-dione-based acetohydrazides | 5.7 ± 0.2 µM to 30.2 ± 2.8 µM | nih.govresearchgate.net |

| Enoyl ACP Reductase (InhA) | Pyrrolyl acetohydrazide analogues | 70% inhibition at 50 µM | researchgate.net |

| COX-2 | Benzimidazole (B57391) derivatives | 0.13 - 0.27 µM | ekb.eg |

| DNA Gyrase (S. aureus) | Indol-2-one hydrazide-hydrazone | 19.32 ± 0.99 µM | nih.gov |

Antiproliferative Activity against Cancer Cell Lines (In Vitro Cytotoxicity Assessments)

The development of novel anticancer agents is a major focus of medicinal chemistry, and derivatives of this compound have shown promise in this area. A series of 2,6-dibenzylamino-3,5-dicyanopyridines demonstrated significant in vitro anticancer activity against various human cancer cell lines. researchgate.netnih.gov

Hydrazone derivatives have also been a focal point of these investigations. Benzimidazole-hydrazones, for example, have shown encouraging and consistent antiproliferative activity, with IC50 values in the low micromolar range against murine leukemia (L1210) and human cervix carcinoma (HeLa) cells. nih.gov Similarly, the condensation of acetohydrazide derivatives with isatin (B1672199) has yielded compounds with cytotoxic effects against tumor cell lines. nih.gov

Polyphenolic derivatives of quinazolin-4(3H)-one containing an acetohydrazide structure displayed higher cytotoxicity against cancerous cell lines, such as lung adenocarcinoma (A549) and prostate carcinoma (LNCaP), compared to normal fibroblast cells, indicating a degree of selectivity. mdpi.com

| Derivative Class | Cancer Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| 2,6-Dibenzylamino-3,5-dicyanopyridines | Various human cancers | Remarkable activity | researchgate.netnih.gov |

| Benzimidazole-hydrazones | L1210 (Murine Leukemia) | Low micromolar range | nih.gov |

| Benzimidazole-hydrazones | HeLa (Cervix Carcinoma) | Low micromolar range | nih.gov |

| Nicotinonitrile derivatives | Various tumor cell lines | High inhibitory effects | nih.gov |

| Polyphenolic quinazolin-4(3H)-one derivatives | A549 (Lung Adenocarcinoma) | High cytotoxicity | mdpi.com |

| Polyphenolic quinazolin-4(3H)-one derivatives | LNCaP (Prostate Carcinoma) | High cytotoxicity | mdpi.com |

Antitubercular and Antiviral Investigations (In Vitro)

The hydrazide functional group is a well-known pharmacophore in antitubercular drugs, with isoniazid (B1672263) being a prime example. This has spurred the investigation of acetohydrazide derivatives as potential treatments for tuberculosis. As mentioned previously, pyrrole-based acetohydrazides have been synthesized and evaluated as dual inhibitors of enoyl ACP reductase and DHFR, both of which are critical for the survival of Mycobacterium tuberculosis. plos.org These compounds have demonstrated significant antitubercular properties in vitro. plos.orgresearchgate.net

While the antiviral properties of direct this compound derivatives are less extensively documented, related structures offer insights into their potential. The benzimidazole ring, which can be incorporated into hydrazone derivatives, is present in the antiviral drug enviroxime. nih.gov Furthermore, thiosemicarbazones, which are structurally related to hydrazones, are widely explored for their antiviral activities. nih.gov These connections suggest that the this compound scaffold could be a valuable starting point for the design of novel antiviral agents.

Plant Growth Regulation and Stimulant Effects

Plant growth regulators are chemical compounds that modify plant hormonal activity to alter growth and development, impacting processes like stem elongation, flowering, and root development. gov.mb.caphytotechlab.com While research directly on this compound is limited in this area, studies on structurally related amino compounds provide insight into its potential. For instance, novel α-furfuryl-2-alkylaminophosphonates have been synthesized and evaluated for their plant growth regulatory activities. acs.org

Research findings indicate that these compounds influence both root and shoot growth, with a more pronounced effect on the roots. acs.org Structure-activity relationship (SAR) studies on these analogs revealed that the nature of the substituent on the aromatic ring plays a crucial role. Compounds featuring electron-releasing groups tend to promote root and shoot growth, whereas those with electron-withdrawing groups can inhibit growth. acs.org This suggests that derivatives of this compound could be tailored to either stimulate or retard plant growth by modifying the benzyl (B1604629) ring substituents.

Table 1: Plant Growth Regulatory Effects of α-Furfuryl-2-alkylaminophosphonate Derivatives

| Compound ID | Substituent on Aromatic Ring | Effect on Plant Growth (at 100 ppm) | Key Finding | Source |

|---|---|---|---|---|

| 5c | Electron-releasing | Showed highest root length (7.06 cm) | Promoted growth | acs.org |

| 5e | Unspecified | Showed highest shoot length (1.96 cm) | Promoted growth | acs.org |

| 5f | Electron-withdrawing | Inhibited root growth | Inhibited growth | acs.org |

| 5j | Electron-releasing | Promoted growth | Promoted growth | acs.org |

Structure-Activity Relationship (SAR) Derivations in Biological Contexts

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. By systematically modifying different parts of a lead compound, researchers can identify the key chemical features, or pharmacophores, responsible for its effects. nih.gov Hydrazide derivatives have been the subject of numerous SAR studies for a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects. nih.govacs.org

For derivatives related to this compound, several SAR principles can be derived from existing research on analogous structures:

Aromatic Ring Substitution: The electronic properties of substituents on the aryl rings significantly influence potency. In studies of dibenzylideneacetone (B150790) analogs against Trypanosoma brucei, compounds with electron-rich aryl rings generally exhibited better activity than those with electron-deficient rings. nih.gov However, some functional groups, like a nitro group, can enhance potency irrespective of their electronic properties, suggesting specific interactions with biological targets. nih.gov